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Compound of Interest

Compound Name: ABBV-CLS-7262

Cat. No.: B12369946 Get Quote

This guide provides a comparative overview of ABBV-CLS-7262 (fosigotifator) and other

therapeutic agents for Vanishing White Matter (VWM) disease and Amyotrophic Lateral

Sclerosis (ALS). The information is intended for researchers, scientists, and drug development

professionals to facilitate an objective comparison of performance based on available

experimental data.

Introduction to ABBV-CLS-7262
ABBV-CLS-7262, also known as fosigotifator, is an investigational, orally administered small

molecule that activates the eukaryotic initiation factor 2B (eIF2B).[1][2] This protein is a crucial

regulator of the Integrated Stress Response (ISR), a cellular pathway that, when chronically

activated, is implicated in the pathophysiology of several neurodegenerative diseases,

including VWM and ALS.[3][4][5] By activating eIF2B, ABBV-CLS-7262 aims to restore normal

protein synthesis and mitigate cellular stress, potentially slowing disease progression.[3][6]

ABBV-CLS-7262: Mechanism of Action
The Integrated Stress Response is a key cellular signaling network activated by various

stressors. A central event in the ISR is the phosphorylation of the eukaryotic translation

initiation factor 2 alpha subunit (eIF2α), which then inhibits eIF2B. This inhibition leads to a

general shutdown of protein synthesis. ABBV-CLS-7262 acts as an allosteric activator of

eIF2B, making it less sensitive to the inhibitory effects of phosphorylated eIF2α. This is

hypothesized to restore protein synthesis and resolve stress granules, which are dense
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aggregates of proteins and RNAs that form when translation is stalled and are a pathological

hallmark in some neurodegenerative diseases.
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Caption: Mechanism of action of ABBV-CLS-7262 in the Integrated Stress Response pathway.

Comparison in Vanishing White Matter (VWM)
Disease
VWM is a rare, progressive leukoencephalopathy with no current approved disease-modifying

therapies. The standard of care is supportive, focusing on managing symptoms and avoiding

stressors like fever and minor head trauma that can trigger rapid neurological deterioration.[7]

[8]
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Therapeutic Agent
Mechanism of
Action

Development Stage
Key Efficacy/Safety
Findings

ABBV-CLS-7262

(fosigotifator)
eIF2B Activator

Phase 1b/2

(NCT05757141)[2]

Preclinical: Rescued

motor deficits and

reduced neurofilament

light (NfL) in a VWM

mouse model.[9]

Clinical: Generally

well-tolerated in

healthy volunteers.[9]

The Phase 1b/2 study

in VWM patients is

ongoing.[2]

Guanabenz

α2-adrenergic agonist,

potential ISR

modulator

Phase 2

Preclinical: Improved

motor function and

brain pathology in

VWM mice.[7][10]

Clinical: A Phase 2

trial in children with

VWM is ongoing. The

drug is generally

tolerated, with side

effects including

sleepiness,

drowsiness, and

unsteadiness.[7][11]

Supportive Care
Symptom

management
Standard of Care

Focuses on physical

therapy, nutritional

support, and

avoidance of triggers.

[7] Does not alter the

underlying disease

course.

Experimental Protocols: VWM Clinical Trials
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A standardized experimental workflow for clinical trials in VWM, such as those for ABBV-CLS-
7262 and Guanabenz, typically involves the following stages:

Screening
(Inclusion/Exclusion Criteria)

Baseline Assessments
(MRI, Clinical Scales, Biomarkers)

Treatment Period
(Drug Administration)

Ongoing Monitoring
(Safety, PK/PD, Clinical Assessments)

Follow-up
(Long-term Safety and Efficacy)

Data Analysis

Click to download full resolution via product page

Caption: Generalized experimental workflow for VWM clinical trials.

ABBV-CLS-7262 (NCT05757141): This is a Phase 1b/2 open-label, single-arm study to

evaluate the safety, tolerability, and pharmacokinetics of fosigotifator in participants with VWM.

[12] Key assessments include adverse event monitoring, plasma drug concentrations, and

exploratory efficacy measures.
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Guanabenz VWM Trial: This is an open-label, non-randomized study. The primary aim is to

evaluate the safety, tolerability, and pharmacokinetics of Guanabenz in children with VWM.

Efficacy is a secondary objective. Patients are titrated to a maximum tolerated dose and

monitored for adverse events. Brain MRI scans are performed annually.

Comparison in Amyotrophic Lateral Sclerosis (ALS)
ALS is a progressive neurodegenerative disease that affects nerve cells in the brain and the

spinal cord. Several therapeutic agents are approved or are in late-stage clinical development.
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Therapeutic Agent
Mechanism of
Action

Development Stage
Key Efficacy/Safety
Findings

ABBV-CLS-7262

(fosigotifator)
eIF2B Activator

Phase 2/3 (HEALEY

ALS Platform Trial -

Regimen F)

Did not meet the

primary endpoint of

slowing disease

progression at the

primary dose. An

exploratory high dose

showed a slower

decline in muscle

strength. The drug

was generally safe

and well-tolerated.[13]

DNL343 eIF2B Activator

Phase 2/3 (HEALEY

ALS Platform Trial -

Regimen G)

Did not meet the

primary endpoint of

slowing disease

progression. Was

generally safe and

well-tolerated.[6][14]

[15]

Riluzole (Rilutek) Glutamate Inhibitor Approved

Modest effect on

slowing disease

progression and

prolonging survival by

a few months.[1]

Edaravone (Radicava) Antioxidant Approved

May slow functional

decline, particularly in

early-stage ALS.[16]

AMX0035 (Relyvrio) Combination of

sodium

phenylbutyrate and

taurursodiol

Withdrawn from

market

The Phase 2

CENTAUR trial

showed a slower rate

of functional decline.

[17] However, the

confirmatory Phase 3

PHOENIX trial did not
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meet its primary

endpoint.[18]

AP-101

Monoclonal antibody

targeting misfolded

SOD1

Phase 2

Met its primary safety

and tolerability

endpoint. Showed

clinically meaningful

changes in

exploratory outcomes

and stabilization of

biomarkers.[2][12][16]

CNM-Au8

Gold nanocrystal

suspension

(bioenergetic catalyst)

Phase 2/3

The RESCUE-ALS

trial did not meet its

primary endpoint but

showed a reduction in

all-cause mortality in

an exploratory

analysis.[19][20] The

HEALEY-ALS platform

trial also did not show

a benefit on the

primary endpoint but

suggested a potential

survival benefit in an

open-label extension.

[5][21]

RAPA-501

Autologous T-cell

therapy (anti-

inflammatory)

Phase 2/3

Phase 1/2 study

showed it was safe

and well-tolerated with

trends toward slowing

pulmonary function

decline.[22][23] A

Phase 2/3 trial is

ongoing.[24]

Experimental Protocols: ALS Clinical Trials
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The HEALEY ALS Platform Trial is a multi-center, multi-regimen study designed to accelerate

the development of new therapies for ALS. It utilizes a master protocol, allowing for the

simultaneous testing of multiple investigational products against a shared placebo group.

Master Protocol Enrollment
(NCT04297683)

Randomization to
Active Regimens

Regimen F: ABBV-CLS-7262
(NCT05740813) Regimen G: DNL343 Other Active Regimens

Shared Placebo Group

Click to download full resolution via product page

Caption: Structure of the HEALEY ALS Platform Trial.

HEALEY ALS Platform Trial - Regimen F (ABBV-CLS-7262): This regimen evaluated the safety

and efficacy of ABBV-CLS-7262 in participants with ALS. Participants were randomized to

receive one of two doses of ABBV-CLS-7262 or a placebo for 24 weeks. The primary endpoint

was the change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score

and survival.

RESCUE-ALS (CNM-Au8): This was a Phase 2, randomized, double-blind, placebo-controlled

study. The primary outcome was the mean percent change in the summated motor unit number

index (MUNIX). Secondary outcomes included changes in forced vital capacity (FVC).
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RAPA-501 Trials: The initial Phase 1/2 study was an open-label trial to assess safety and

tolerability. The ongoing Phase 2/3 study is also open-label and non-randomized, evaluating

the safety and efficacy of RAPA-501 T cell therapy.

Summary and Future Directions
ABBV-CLS-7262 represents a novel therapeutic approach for VWM and ALS by targeting the

Integrated Stress Response. While it did not meet its primary endpoint in the ALS trial at the

primary dose, the potential signal in muscle strength at a higher dose warrants further

investigation. The ongoing trial in VWM will provide crucial data on its potential in this rare

disease with no approved treatments.

The therapeutic landscape for ALS is rapidly evolving, with a multitude of investigational drugs

with diverse mechanisms of action in clinical development. The comparative data presented

here highlights the challenges in developing effective treatments for these complex

neurodegenerative diseases. Head-to-head comparative trials would be necessary to

definitively establish the relative efficacy and safety of these different therapeutic agents. For

VWM, the development of any disease-modifying therapy would be a significant breakthrough.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b12369946#abbv-cls-7262-in-combination-with-other-
therapeutic-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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